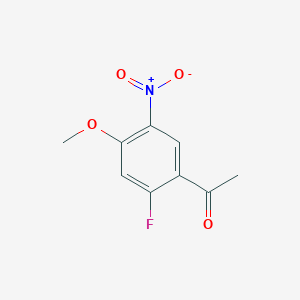
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone
Cat. No. B1402290
Key on ui cas rn:
1414877-12-5
M. Wt: 213.16 g/mol
InChI Key: QLWXNZRBIDSXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785436B2
Procedure details


Sulfuric acid (157 g, 85.2 ml, 1.6 mol) was cooled to −20° C. and 1-(2-fluoro-4-methoxyphenyl)ethanone (25 g, 149 mmol) was added portionwise in a manner that the temperature was kept below −15° C. Thereafter, a solution of sulfuric acid (64.4 g, 35 ml, 657 mmol) and fumic nitric acid (18.7 g, 12.4 ml, 297 mmol) was added dropwise within 20 minutes keeping the temperature below −15° C. After completion of the addition the viscous reaction mixture was stirred for additional 20 minutes at −15° C. For the workup, the reaction mixture was poured into a mixture of ice and water (400 ml) and stirring was continued for 10 minutes. The off-white suspension was filtrated and washed several times with water. The light yellow solid was dried at 45° C. before it was crystallized from a mixture of ethyl acetate and heptane (200 ml-600 ml, addition of charcoal). The 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone (26.1 g, 82% yield) was obtained as pale yellow crystals. MS (ISP): m/z=214.2 [M+H]+. In addition, the regioisomer 1-(2-fluoro-4-methoxy-3-nitro-phenyl)-ethanone (0.6 g, 2% yield) was obtained as a white solid.





Yield
82%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:17])[CH3:16].[N+:18]([O-])([OH:20])=[O:19]>O>[F:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([N+:18]([O-:20])=[O:19])=[CH:9][C:8]=1[C:15](=[O:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
12.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for additional 20 minutes at −15° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below −15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −15° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition the viscous reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The off-white suspension was filtrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed several times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light yellow solid was dried at 45° C. before it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from a mixture of ethyl acetate and heptane (200 ml-600 ml, addition of charcoal)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.1 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
